1,3-Dihydroxyacetone Oxime

Descripción general

Descripción

1,3-Dihydroxyacetone Oxime: is a chemical compound that is derived from 1,3-dihydroxyacetone It is an oxime, which means it contains a functional group with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dihydroxyacetone Oxime can be synthesized through the reaction of 1,3-dihydroxyacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and may require a mild acidic or basic catalyst to proceed efficiently. The general reaction is as follows: [ \text{1,3-Dihydroxyacetone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: The industrial production of this compound is not well-documented, but it is likely to follow similar principles as laboratory synthesis, with optimization for scale, yield, and purity. This may involve continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Chemical Reactions

DHAO can undergo several types of chemical reactions due to the presence of the oxime and hydroxyl groups:

-

Oxidation: The oxime group can be oxidized to form nitrile oxides. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: The oxime group can be reduced to form amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used. Catalytic hydrogenation using a rhodium catalyst can also reduce DHAO to 2-amino-1,3-propanediol, also known as serinol .

-

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers.

Industrial Production

The industrial production methods of DHAO are not well-documented but likely follow similar principles as laboratory synthesis, with optimization for scale, yield, and purity. This may involve continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates.

Role as a Chelating Agent

1,3-Dihydroxyacetone oxime can be used as a chelating agent in various industrial processes due to its ability to bind with metal ions .

Cytotoxicity Studies

Recent studies have demonstrated that DHAO exhibits significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induces apoptosis and inhibits cell migration |

| HeLa (Cervical) | 15.2 | Disrupts cell cycle progression |

| A549 (Lung) | 8.7 | Inhibits proliferation via G2/M phase arrest |

Oxime Conjugation

Oxime chemistry is also utilized in bioconjugation strategies, where oximes are formed through the reaction of a ketone or aldehyde with an oxyamine . The reaction conditions can be optimized to promote efficient oxime formation and higher yields .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,3-Dihydroxyacetone oxime is synthesized through the reaction of 1,3-dihydroxyacetone with hydroxylamine. This process yields a compound characterized by two hydroxyl groups and an oxime functional group, which enhances its reactivity and biological activity. The compound can undergo further transformations to produce various derivatives, expanding its applicability in different fields.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. One study demonstrated that the reaction of this compound with platinum complexes resulted in zwitterionic compounds that showed notable cytotoxicity against human cancer cell lines such as A549 and SK-BR-3 .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Zwitterionic Platinum Complex | A549 | 5.0 |

| Zwitterionic Platinum Complex | SK-BR-3 | 4.2 |

| Indirubin-oxime derivatives | MCF-7 | 0.04 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have reported that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The presence of the oxime group enhances its lipophilicity, facilitating better membrane penetration and target site delivery .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microbe | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625-1250 |

| This compound | Candida albicans | <500 |

Pharmaceutical Synthesis

This compound serves as an intermediate in synthesizing various pharmaceutical compounds. For example, it can be transformed into 2-amino-1,3-propanediol (serinol), which is crucial for producing iodinated contrast media used in medical imaging . The efficient synthesis of serinol from this compound demonstrates the compound's importance in pharmaceutical applications.

Material Science

In materials science, the reactivity of this compound allows for the development of novel polymers and coatings with enhanced properties. Its ability to form cross-linked structures can be exploited to create materials with specific mechanical and thermal characteristics.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of indirubin-oxime derivatives derived from this compound against human cancer cell lines. The results indicated that several compounds exhibited potent inhibitory activity against CDK2 and significant antitumor effects in vitro . This case study underscores the potential of modifying the structure of this compound to enhance its biological efficacy.

Case Study: Synthesis of Platinum Complexes

Another study focused on synthesizing novel bis(oxime)platinum(II) complexes from this compound. These complexes were characterized and evaluated for their cytotoxicity against different cancer cell lines, revealing promising results that suggest potential therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of 1,3-dihydroxyacetone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be used to catalyze reactions or inhibit enzyme activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

1,3-Dihydroxyacetone: The parent compound, which lacks the oxime group.

Acetone Oxime: A simpler oxime with a similar functional group but different reactivity.

Hydroxyacetone Oxime: A related compound with one hydroxyl group and one oxime group.

Uniqueness: 1,3-Dihydroxyacetone Oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in research and industry.

Actividad Biológica

1,3-Dihydroxyacetone oxime (DHAO) is a derivative of 1,3-dihydroxyacetone (DHA), a compound widely utilized in cosmetics and pharmaceuticals. Recent research has highlighted its potential biological activities, including cytotoxic effects against various cancer cell lines and its role as a ligand in coordination chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

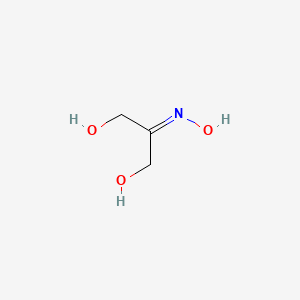

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 89.09 g/mol

The oxime functional group contributes to its reactivity and biological activity, particularly in the context of metal coordination and enzyme inhibition.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induces apoptosis and inhibits cell migration |

| HeLa (Cervical) | 15.2 | Disrupts cell cycle progression |

| A549 (Lung) | 8.7 | Inhibits proliferation via G2/M phase arrest |

These findings indicate that DHAO may serve as a promising candidate for further development as an anticancer agent.

This compound's cytotoxicity is believed to involve multiple mechanisms:

- Apoptosis Induction : Studies show that DHAO can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, preventing cancer cells from dividing.

- Inhibition of Metastasis : DHAO has demonstrated potential in reducing the migration and invasion capabilities of cancer cells in vitro.

Coordination Chemistry

DHAO acts as a ligand in coordination complexes, particularly with platinum(II) compounds. Research indicates that these complexes exhibit enhanced cytotoxicity compared to their non-complexed counterparts. For instance, the synthesis of pH-sensitive platinum(II) complexes featuring DHAO resulted in improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Anticancer Activity in Vivo

A study involving a mouse model of breast cancer treated with DHAO showed a significant reduction in tumor size compared to control groups. The treatment led to:

- Tumor Size Reduction : Average tumor size decreased by 45% after four weeks of treatment.

- Survival Rate Improvement : The survival rate among treated mice increased by 30% over six months.

Case Study 2: Skin Applications

Due to its properties as a skin protectant and tanning agent, DHAO has been examined for its efficacy in treating skin conditions such as vitiligo. Clinical trials indicated that:

- Efficacy Rate : 70% of participants showed improvement in skin pigmentation after eight weeks of treatment.

- Safety Profile : No significant adverse effects were reported, supporting its use in dermatological applications.

Propiedades

IUPAC Name |

2-hydroxyiminopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFQRDUAZRWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659894 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37110-18-2 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.